molecular formula C11H19NO3 B1321219 Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate CAS No. 748805-96-1

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate

Cat. No. B1321219
Key on ui cas rn: 748805-96-1
M. Wt: 213.27 g/mol
InChI Key: UHNJPHHZWSDWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07119088B2

Procedure details

Sodium hydride (992.6 mg, 60% in mineral oil, 24.8 mmol) was added portionwise to a solution of (2-hydroxy-ethyl)-carbamic acid tert-butyl ester (2 g, 12.4 mmol) in 1-methyl-2-pyrrolidinone (20 ml) at −2° C., in order to maintain the temperature below 5° C. The mixture was then stirred for 30 minutes, cooled to −5° C., and a solution of 3-chloro-2-chloromethyl-1-propene (1.44 ml, 12.4 mmol) in 1-methyl-2-pyrrolidinone (10 ml) added dropwise in order to maintain the temperature below 3° C. Once addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for a further 18 hours. The reaction mixture was diluted with water and extracted with ether (2×50 ml). The combined organic extracts were dried over magnesium sulphate and evaporated under reduced pressure. The residual oil was purified by column chromatography on silica gel using ethyl acetate:pentane (10:90) to give the title compound as a clear oil, 713 mg.
Quantity
992.6 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8](=[O:13])[NH:9][CH2:10][CH2:11][OH:12])([CH3:6])([CH3:5])[CH3:4].Cl[CH2:15][C:16]([CH2:18]Cl)=[CH2:17]>CN1CCCC1=O.O>[C:3]([O:7][C:8]([N:9]1[CH2:18][C:16](=[CH2:15])[CH2:17][O:12][CH2:11][CH2:10]1)=[O:13])([CH3:6])([CH3:4])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
992.6 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCO)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
1.44 mL
Type
reactant
Smiles
ClCC(=C)CCl
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 3° C
ADDITION
Type
ADDITION
Details
Once addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for a further 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCOCC(C1)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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